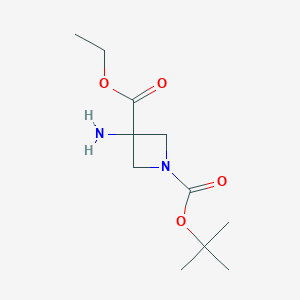

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4/h5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIVVYGFADKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Key Building Block in Modern Drug Discovery

CAS Number: 1011479-72-3

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a crucial building block in contemporary drug discovery and development. With a unique trifunctionalized azetidine scaffold, this molecule offers medicinal chemists a versatile platform for synthesizing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This document will delve into the synthesis, purification, and characterization of this compound, and explore its pivotal role in the design of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its constrained and rigid nature allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of this scaffold can also improve physicochemical properties such as solubility and metabolic stability, making it a desirable motif in drug design. This compound stands out due to its trifunctional nature, presenting orthogonal protecting groups (Boc and ethyl ester) that enable selective chemical modifications at the 1- and 3-positions of the azetidine core, along with a free amino group for further derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 1011479-72-3[1] |

| Molecular Formula | C₁₁H₂₀N₂O₄[1] |

| Molecular Weight | 244.29 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation |

Synthesis and Purification: A Plausible Synthetic Route

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Tert-butyl 3-ethyl azetidin-3-ylideneacetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add triethyl phosphonoacetate (1.1 eq).

-

Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-Tert-butyl 3-ethyl azetidin-3-ylideneacetate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. The reaction may require several hours to days for completion.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like dichloromethane and washed with water to remove excess ammonia.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude target compound.

Purification Protocol

The final compound is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is generally effective. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural fragments and data from similar azetidine derivatives.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.20-3.80 (m, 4H): Methylene protons of the azetidine ring.

-

δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group.

-

δ 2.0-1.8 (br s, 2H): Amine protons.

-

δ 1.45 (s, 9H): Methyl protons of the tert-butyl (Boc) group.

-

δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 174.0: Carbonyl carbon of the ethyl ester.

-

δ 156.0: Carbonyl carbon of the Boc group.

-

δ 80.0: Quaternary carbon of the tert-butyl group.

-

δ 61.0: Methylene carbon of the ethyl ester.

-

δ 55.0: Methylene carbons of the azetidine ring.

-

δ 50.0: Quaternary carbon at the 3-position of the azetidine ring.

-

δ 28.5: Methyl carbons of the Boc group.

-

δ 14.0: Methyl carbon of the ethyl ester.

Mass Spectrometry (ESI-MS):

-

m/z: Calculated for C₁₁H₂₀N₂O₄ [M+H]⁺: 245.14.

Applications in Drug Discovery: A Scaffold for PROTACs

This compound is a highly valuable building block in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Role of the Azetidine Linker in PROTACs

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination. The rigid and defined geometry of the azetidine ring in linkers can pre-organize the two ligands in a favorable orientation for ternary complex formation.

Synthetic Utility in PROTAC Assembly

The orthogonal protecting groups of this compound allow for a stepwise and controlled assembly of PROTACs.

Caption: General workflow for incorporating the azetidine building block into a PROTAC.

-

Coupling to the Target Ligand: The free amino group can be acylated or reductively aminated with a ligand that binds to the protein of interest.

-

Selective Deprotection: The Boc group on the azetidine nitrogen can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting the ethyl ester.

-

Coupling to the E3 Ligase Ligand: The newly freed secondary amine on the azetidine ring can then be coupled to a ligand that recruits an E3 ligase (e.g., ligands for Cereblon or VHL).

This strategic approach allows for the modular synthesis of PROTAC libraries with variations in the linker, facilitating the optimization of their degradation efficiency and pharmacokinetic properties.

Conclusion

This compound is a quintessential example of a modern chemical building block that empowers innovation in drug discovery. Its unique structural features and synthetic versatility make it an invaluable tool for medicinal chemists, particularly in the rational design of PROTACs. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and strategically designed scaffolds is poised to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

- Vertex AI Search.

-

Kwiecień, J. Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1005. [Link]

Sources

- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for the unique conformational constraints it imparts on bioactive molecules.[1][2] The specific compound, 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, serves as a versatile building block for creating complex pharmaceutical agents, incorporating a protected amine and an ester group on a stereochemically rich quaternary center.[3] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the final drug candidate's efficacy and safety. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this target molecule, integrating insights from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. We emphasize not just the protocols, but the underlying scientific rationale for each experimental choice and data interpretation, offering a self-validating system for researchers in drug discovery.[4][5]

The Target Molecule: Anatomy and Significance

This compound is a densely functionalized small molecule. Understanding its constituent parts is the first step in planning its structural analysis.

-

Azetidine Ring: A strained four-membered nitrogen-containing heterocycle that provides a rigid scaffold.[6]

-

N-Boc Group (tert-butyl carbamate): A common protecting group for the azetidine nitrogen, which is stable under many reaction conditions but can be removed under acidic conditions.[7]

-

Ethyl Ester: A functional group at the C3 position, offering a handle for further chemical modification.

-

Amino Group: A primary amine at the C3 position, crucial for introducing further diversity.

-

Quaternary Carbon (C3): The C3 carbon is substituted with four different groups, making it a chiral center. This stereochemistry is a critical aspect of the molecule's identity.

Caption: Chemical structure of the target molecule.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the first essential step, providing the molecular weight and elemental composition, which serves as the foundational hypothesis for all subsequent spectroscopic analysis.[5][8]

Expert Rationale

For a novel synthetic compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is gentle, minimizing fragmentation and maximizing the abundance of the protonated molecular ion ([M+H]⁺), which is critical for determining the molecular weight.[8] The high resolving power of instruments like a Quadrupole Time-of-Flight (QToF) allows for mass measurements with high accuracy, enabling the confident determination of the elemental formula.[8]

Experimental Protocol: ESI-QToF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument resolution is set to >10,000 FWHM.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, setting plausible constraints (e.g., C: 5-20, H: 10-30, N: 1-3, O: 2-6).

Anticipated Data & Interpretation

The molecular formula is C₁₃H₂₄N₂O₄. The exact monoisotopic mass can be calculated and compared against the experimental value.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₃H₂₄N₂O₄ | Sum of all atoms in the structure. |

| Monoisotopic Mass | 272.1736 u | Calculated exact mass. |

| [M+H]⁺ Ion (Observed) | 273.1814 m/z | The measured value should be within 5 ppm of this. |

| Elemental Comp. (from [M+H]⁺) | C₁₃H₂₅N₂O₄ | Confirms the molecular formula and degree of unsaturation. |

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective "fingerprint" of the functional groups present in the molecule, offering direct evidence for the carbamate and ester moieties.[9]

Expert Rationale

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra of solid or liquid samples. We anticipate strong carbonyl (C=O) stretching vibrations, which are highly characteristic. The N-H stretches of the primary amine and the C-O stretches of the ester and carbamate groups should also be observable.[10]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-500 cm⁻¹.

-

Data Analysis: Identify and label the key absorption bands corresponding to the molecule's functional groups.

Anticipated Data & Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400-3300 | Primary Amine (NH₂) | N-H Stretch | Two medium-intensity bands.[10] |

| 2980-2850 | Alkyl C-H | C-H Stretch | Strong, sharp bands. |

| ~1740 | Ester C=O | C=O Stretch | Strong, sharp band.[9] |

| ~1690 | Carbamate C=O | C=O Stretch | Strong, sharp band.[11] |

| 1250-1050 | C-O and C-N | C-O / C-N Stretch | Strong, complex bands. |

Definitive Structural Framework: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates neighboring protons. Due to the chiral center at C3, the methylene protons on the azetidine ring (at C2 and C4) are diastereotopic and are expected to appear as complex, non-equivalent multiplets rather than simple triplets.[13]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ CH₃ | Methylene protons adjacent to an oxygen and a methyl group. |

| ~4.0 - 3.7 | Multiplets (m) | 4H | Azetidine CH₂ | Diastereotopic protons on the strained ring, coupled to each other.[13] |

| ~2.0 | Singlet (s, broad) | 2H | -NH₂ | Amine protons; often broad and may exchange with trace water. |

| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) | Nine equivalent protons with no adjacent proton neighbors.[14] |

| 1.25 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group (2 protons). |

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl carbons, the quaternary C3 carbon, and the aliphatic carbons of the Boc and ethyl groups.

-

Sample & Instrument: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | Ester C =O | Ester carbonyls are typically downfield. |

| ~156 | Carbamate C =O | Carbamate carbonyls are slightly upfield of esters.[14] |

| ~80 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[14] |

| ~62 | -O-CH₂ CH₃ | Methylene carbon attached to an oxygen. |

| ~60 | C 3 (Quaternary) | The key quaternary carbon of the azetidine ring. |

| ~50 | Azetidine C H₂ | Methylene carbons of the strained ring. |

| 28.4 | -C(C H₃)₃ (Boc) | Equivalent methyl carbons of the tert-butyl group. |

| 14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

2D NMR: Connecting the Pieces

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the -OCH₂CH₃ spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to assemble the entire molecule by connecting non-adjacent fragments. For instance, it will show a correlation from the Boc protons to the carbamate carbonyl and from the ethyl group protons to the ester carbonyl.

Caption: Workflow for integrating 2D NMR data.

Integrated Structure Elucidation Workflow

The final, confident structure assignment is not derived from a single experiment but from the logical convergence of all data. This self-validating process ensures the highest degree of trustworthiness.

Caption: Integrated workflow for structure elucidation.

Logical Progression:

-

Start with HRMS: Obtain the molecular formula C₁₃H₂₄N₂O₄. This is the master hypothesis.

-

Consult IR: Confirm the presence of key functional groups predicted by the formula (amine N-H, ester and carbamate C=O).

-

Execute NMR: Use ¹H and ¹³C NMR to identify all individual spin systems and carbon environments.

-

Connect with 2D NMR: Use HSQC and HMBC to piece together the fragments into a single, contiguous structure.

-

Final Validation: Check that the final structure is fully consistent with all data sets: the molecular weight from MS, the functional groups from IR, and every single correlation observed in the NMR spectra.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the integrated workflow presented in this guide—beginning with mass spectrometry for molecular formula determination, proceeding to infrared spectroscopy for functional group identification, and culminating in a comprehensive NMR analysis for definitive framework mapping—researchers can achieve an unambiguous and robust structural assignment. This analytical rigor is fundamental to advancing drug discovery programs that utilize this valuable azetidine-based building block.[15][16]

References

-

National Centre for Biotechnology Information (2024). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link].

- Van Midden, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews.

- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

- Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- Becerril-Sánchez, M., et al. (2022).

- Mykhailiuk, P. K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Guo, Y.-W., et al. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products.

-

Pittcon (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link].

-

ResearchGate (n.d.). Structures of some azetidine‐based drugs. Retrieved from [Link].

-

iChemical (n.d.). 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4. Retrieved from [Link].

- Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

National Institute of Standards and Technology (n.d.). Azetidine. NIST WebBook. Retrieved from [Link].

-

National Centre for Biotechnology Information (n.d.). Azetidine. PubChem. Retrieved from [Link].

- University of Birmingham (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.

-

Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Retrieved from [Link].

-

SpectraBase (n.d.). Azetidine, 1-bromo-2-methyl-. Retrieved from [Link].

-

ResearchGate (n.d.). Normalized FTIR spectra of a) parent PUA and its solid degradation products. Retrieved from [Link].

-

ResearchGate (n.d.). FT-IR absorption bands in CA carbamate. Retrieved from [Link].

- Sadek, O., et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Molecules.

- Tor, Y., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chembiochem.

-

Royal Society of Chemistry (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link].

-

ResearchGate (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link].

- Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

- Christensen, J. B., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

- Nielsen, B., et al. (2005). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry.

- Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to a key functionalized building block: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring a deep understanding of the underlying chemical principles. The protocols described herein are designed to be self-validating, grounded in established chemical transformations and supported by authoritative references.

Introduction: The Strategic Importance of Substituted Azetidines

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" scaffold in drug discovery.[2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[2] These characteristics make azetidine derivatives valuable components in the design of novel therapeutics, with several azetidine-containing drugs having already reached the market. The specific target of this guide, this compound, is a versatile intermediate. The orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and an ethyl ester on the 3-carboxyl group—allow for selective deprotection and further functionalization, making it an invaluable tool for constructing complex molecular architectures.[3][4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from a commercially available precursor. The key transformations involve the formation of the azetidine ring, followed by the introduction of the amino and ethyl carboxylate functionalities at the C3 position.

Our proposed synthetic strategy hinges on the use of 1-Boc-3-azetidinone as a pivotal intermediate. This approach is advantageous due to the commercial availability and relative stability of this precursor.[5] The subsequent steps will focus on establishing the C3 quaternary center bearing both an amino and an ester group. A Horner-Wadsworth-Emmons reaction followed by a Curtius rearrangement presents a reliable and well-documented path to achieve this transformation.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a three-stage process, beginning with the olefination of 1-Boc-3-azetidinone, followed by the formation of an acyl azide and its subsequent rearrangement in the presence of ethanol to yield the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Horner-Wadsworth-Emmons Olefination

The initial step involves the introduction of the ethyl ester-containing side chain via a Horner-Wadsworth-Emmons reaction. This classic olefination strategy is highly reliable for the formation of α,β-unsaturated esters from ketones.[6]

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.05 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.[5]

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-tert-butyl 3-ethyl 3-(ethoxycarbonylmethylene)azetidine-1,3-dicarboxylate.

Causality and Expertise: The choice of sodium hydride as the base ensures the complete and irreversible deprotonation of the phosphonate ester, driving the reaction towards the formation of the ylide. THF is an excellent solvent for this reaction due to its ability to solvate the resulting sodium salts and its inertness under the reaction conditions. The workup with saturated ammonium chloride is a mild method to neutralize the excess base without hydrolyzing the ester functionalities.

Stage 2: Selective Hydrolysis and Acyl Azide Formation

With the α,β-unsaturated ester in hand, the next phase involves the conversion of the newly introduced ester into an acyl azide, a precursor for the Curtius rearrangement. This is achieved through a two-step process of selective hydrolysis followed by treatment with an azide source.

Protocol:

-

Dissolve the product from Stage 1 in a mixture of THF and water.

-

Add lithium hydroxide (1.1 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

-

Without further purification, dissolve the crude acid in anhydrous acetone at 0 °C.

-

Add triethylamine (1.2 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir for 1 hour at 0 °C to form the mixed anhydride.

-

Add a solution of sodium azide (1.5 eq.) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction for an additional 2-3 hours at 0 °C.

-

Carefully add the reaction mixture to ice-water and extract with toluene.

-

Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and use the resulting solution of the acyl azide directly in the next step.

Trustworthiness and Validation: The selective hydrolysis of the α,β-unsaturated ester is possible due to its increased reactivity compared to the sterically hindered tert-butyl ester of the Boc group. The formation of the acyl azide via a mixed anhydride intermediate is a standard and reliable method that avoids the isolation of the potentially unstable acyl chloride. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and concentration. It is recommended to use the solution directly in the subsequent step.

Stage 3: Curtius Rearrangement

The final step is the Curtius rearrangement of the acyl azide to form the corresponding isocyanate, which is then trapped with ethanol to furnish the desired N-Boc protected amino ester.

Protocol:

-

Gently heat the toluene solution of the acyl azide from Stage 2 to 80-90 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Maintain this temperature until the evolution of gas ceases, indicating the complete formation of the isocyanate intermediate.

-

Cool the reaction mixture to room temperature and add anhydrous ethanol (5-10 eq.).

-

Stir the reaction at room temperature for 2-4 hours to ensure complete trapping of the isocyanate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mechanistic Insight: The Curtius rearrangement proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the adjacent nitrogen with the simultaneous loss of dinitrogen gas. The resulting isocyanate is a highly reactive electrophile that is readily attacked by the nucleophilic ethanol to form a carbamate, which in this case is the desired product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 1-Boc-3-azetidinone | NaH, Triethyl phosphonoacetate | 1-Tert-butyl 3-ethyl 3-(ethoxycarbonylmethylene)azetidine-1,3-dicarboxylate | 75-85% |

| 2 | Product from Step 1 | LiOH, Ethyl chloroformate, NaN₃ | 1-Tert-butyl 3-(azidocarbonyl)-3-(ethoxycarbonylmethylene)azetidine-1-carboxylate | 80-90% (crude) |

| 3 | Product from Step 2 | Ethanol | This compound | 60-75% (over 2 steps) |

Conclusion

This guide has detailed a logical and experimentally sound synthetic route for the preparation of this compound. By providing not only the procedural steps but also the underlying scientific rationale, researchers and drug development professionals are equipped with the knowledge to troubleshoot and adapt these methods as needed. The strategic use of well-established reactions like the Horner-Wadsworth-Emmons olefination and the Curtius rearrangement ensures the reliability and scalability of this synthesis. The resulting orthogonally protected 3-amino-3-carboxyazetidine derivative is a valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications.

References

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry - A European Journal.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). BenchChem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)

- 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook.

- Dieckmann condens

- Synthetic procedure for Boc-protection. Der Pharma Chemica.

- 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxyl

- Synthesis of azetidine-3-carboxylic acid. (1972). Semantic Scholar.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed.

- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

- Synthesis of Azetidines. (2011). Progress in Chemistry.

- Synthesis of azetidines by condensation of acid and amine moieties bearing compounds-I. CoLab.

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. (2024). Beilstein Journal of Organic Chemistry.

- 1-Boc-azetidine-3-carboxylic acid. Sigma-Aldrich.

- Dieckmann Condens

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020).

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)

- 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich.

- Boc-azetidine-3-carboxylic acid. Chem-Impex.

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). PMC - NIH.

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). NIH.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemshuttle.com [chemshuttle.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate literature review

An In-Depth Technical Guide to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate for Advanced Drug Discovery

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and optimized physicochemical properties has driven medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. Three-dimensional scaffolds have become a cornerstone of modern molecular design, and among them, the azetidine ring—a strained, four-membered nitrogen-containing heterocycle—has emerged as a "privileged" motif.[1] Its inherent rigidity reduces the entropic penalty of binding to biological targets, while its non-planar geometry allows for a precise vectoral presentation of substituents into chemical space. This guide provides a comprehensive technical overview of This compound , a highly versatile and strategically designed building block for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore its reactivity through the lens of its orthogonal protecting groups, and illustrate its application as a cornerstone for building complex molecular architectures.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The synthetic utility of this compound is rooted in its unique trifunctional nature, centered around a quaternary carbon within a strained ring system. This specific arrangement offers several distinct advantages in a drug discovery context:

-

Orthogonal Protection: The molecule features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen and an ethyl ester on the 3-carboxylate. These groups exhibit differential lability, allowing for selective deprotection and sequential functionalization.[2] The Boc group is readily cleaved under acidic conditions (e.g., TFA), while the ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH), providing chemists with precise control over the synthetic sequence.

-

Nucleophilic Handle: The free primary amine at the C3 position serves as a versatile nucleophilic handle for a wide array of chemical transformations, including acylation, sulfonylation, reductive amination, and cross-coupling reactions.[3][4]

-

Conformational Rigidity: The azetidine ring imparts significant conformational constraint.[5][6] Incorporating this scaffold into a larger molecule can improve binding affinity by pre-organizing the pharmacophoric elements into a bioactive conformation, a critical factor for enhancing potency and selectivity.

-

Improved Physicochemical Properties: Azetidines are recognized for their ability to improve properties such as metabolic stability and aqueous solubility when used as bioisosteres for larger, more lipophilic groups.[5]

Synthesis and Purification: A Reliable and Scalable Protocol

The construction of this densely functionalized azetidine is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 1-Boc-azetidin-3-one and proceeds through a modified Strecker reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (Strecker Reaction Intermediate)

This step involves the formation of an α-aminonitrile from a ketone, a classic Strecker synthesis pathway.

-

Rationale: This one-pot, three-component reaction is an efficient method for installing both an amino group and a nitrile group, which serves as a masked carboxylic acid, onto the C3 position.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-azetidin-3-one (1.0 eq) in a mixture of methanol and water.

-

Add ammonium chloride (NH₄Cl, 1.5 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (KCN, 1.5 eq) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate, Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, is often carried forward without further purification.[7]

-

Step 2: Acidic Hydrolysis and Esterification to the Final Product

The aminonitrile intermediate is converted directly to the final amino ester product under acidic ethanolic conditions.

-

Rationale: Concentrated acid in ethanol serves a dual purpose: it protonates the nitrile, facilitating its hydrolysis to a carboxylic acid, and simultaneously catalyzes the Fischer esterification of the resulting carboxylic acid with the ethanol solvent.

-

Procedure:

-

Dissolve the crude aminonitrile from Step 1 in anhydrous ethanol.

-

Cool the solution to 0 °C and slowly bubble dry hydrogen chloride (HCl) gas through it, or alternatively, add acetyl chloride dropwise to generate HCl in situ.

-

Once saturated, heat the reaction mixture to reflux (approx. 78 °C) for 12-24 hours, monitoring by LC-MS until the starting material is consumed and the desired product is formed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Step 3: Purification

-

Method: The crude product is purified via flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the product from residual impurities.

-

Result: this compound is typically obtained as a colorless oil or a white solid.[8][9]

Data Presentation: Synthesis Parameters

| Parameter | Typical Outcome |

| Overall Yield | 35-55% (over two steps) |

| Purity (Post-Chromatography) | >97% (by LC-MS and ¹H NMR) |

| Molecular Formula | C₁₁H₂₀N₂O₄[9] |

| Molecular Weight | 244.29 g/mol [9] |

| CAS Number | 1011479-72-3[8][9][10] |

Visualization: Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the title compound.

A Platform for Chemical Diversification

The true power of this building block lies in the orthogonal reactivity of its three key functional groups, enabling a modular approach to library synthesis.

A. Functionalization of the C3-Amine

The primary amine is a strong nucleophile and the most common site for initial diversification.

-

Amide Formation: Reaction with activated carboxylic acids (e.g., acid chlorides, anhydrides) or standard peptide coupling conditions (HATU, EDC) to form amides.

-

Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.

B. Modification of the C3-Ester

The ethyl ester provides a route to other functionalities.

-

Saponification: Hydrolysis with a base like lithium hydroxide (LiOH) in a THF/water mixture yields the free carboxylic acid. This acid can then be coupled with amines to form amides, creating a different connectivity pattern than direct acylation of the C3-amine.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, introducing a hydroxymethyl group.

C. Deprotection and Functionalization of the Azetidine Nitrogen

The Boc group can be selectively removed to reveal the ring nitrogen.

-

Acidic Cleavage: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes the Boc group.[11]

-

N-Arylation/N-Alkylation: The resulting secondary amine can be functionalized via reactions like Buchwald-Hartwig amination, alkylation with alkyl halides, or another round of reductive amination.

Visualization: Orthogonal Functionalization Pathways

Caption: Orthogonal reactivity enables multi-vector diversification.

Field-Proven Applications in Medicinal Chemistry

While this specific molecule is a building block rather than a final drug, the 3-aminoazetidine-3-carboxylic acid scaffold it provides is of significant interest. Such conformationally constrained, non-proteinogenic amino acids are valuable for designing peptidomimetics with improved stability and defined secondary structures.[12][13][14] The azetidine core is found in numerous bioactive molecules and clinical candidates, where it often serves to modulate potency, selectivity, and pharmacokinetic profiles.[15][16] This building block is an ideal starting point for generating diverse chemical libraries for screening against a wide range of biological targets, from enzymes to receptors.

Conclusion

This compound represents a masterful piece of molecular engineering for the modern medicinal chemist. Its strategic combination of a rigid 3D core, a reactive nucleophilic center, and orthogonally protected functionalities provides an efficient and highly adaptable platform for the synthesis of novel and complex small molecules. The protocols and strategic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this powerful building block to accelerate their drug discovery programs.

References

- Benchchem. The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem Technical Guide.

- Couty, F., & Evano, G. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Brewster, J. M., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Thesis.

- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.

- Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

- WILEY-VCH Verlag GmbH & Co. KGaA. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem.

- Various Authors. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Pharmaceutical Synthesis Insights.

- ChemShuttle.

- ACS Publications. (2006). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.

- BOC Sciences. Azetidine-3-carboxylic acid - (CAS 36476-78-5). BOC Sciences Amino Acids.

- Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Pharma Focus. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharma Focus Asia.

- Benchchem.

- ChemicalBook. 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.

- PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem.

- Mdpi. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- A2B Chem.

- BLD Pharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1011479-72-3|this compound|BLD Pharm [bldpharm.com]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: Focusing on Key Intermediates

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent presentation. Among these, 3-aminoazetidine-3-carboxylic acid derivatives are of particular interest as constrained β-amino acid surrogates. This guide provides an in-depth examination of a robust and widely adopted synthetic pathway to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a key building block for drug discovery programs. We will dissect the synthesis by focusing on the preparation and characterization of two critical intermediates: the acyclic diester precursor and the cyclic β-keto ester. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to equip researchers with a comprehensive understanding of this vital synthetic sequence.

Introduction: The Strategic Importance of the Azetidine Core

Small, strained rings like azetidines are increasingly incorporated into drug candidates to explore novel chemical space.[1] Their rigid structures can lock substituents into well-defined orientations, enhancing binding affinity and selectivity for biological targets. The specific target of this guide, this compound, features an orthogonally protected diamine analogue at the C3 position. The tert-butoxycarbonyl (Boc) group on the ring nitrogen and the ethyl ester provide differential protection, allowing for selective downstream functionalization in the synthesis of complex molecules and libraries of bioactive compounds.[2]

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of the target molecule is most efficiently approached via a strategy centered on an intramolecular Dieckmann condensation.[3][4] This powerful carbon-carbon bond-forming reaction allows for the construction of the core azetidine ring from a flexible, acyclic precursor. The subsequent introduction of the C3-amino group is typically achieved through reductive amination of the resulting ketone.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic blueprint identifies two pivotal intermediates that are the focus of this guide:

-

The Acyclic Diester Precursor: An N-Boc protected aminodiester which is primed for intramolecular cyclization.

-

The Cyclic β-Keto Ester: The product of the Dieckmann condensation, which serves as the immediate precursor to the final aminated product.

Key Intermediate 1: Synthesis of the Acyclic Precursor

The journey begins with the construction of the acyclic N-substituted aminodiester. This is typically achieved through a Michael addition of diethyl aminomalonate to an acrylate, followed by protection of the nitrogen atom.

Rationale and Mechanistic Considerations

The synthesis of the acyclic precursor begins with the alkylation of diethyl aminomalonate. Diethyl aminomalonate is an ideal starting material as it contains the requisite geminal ester groups, one of which will ultimately become the C3-carboxylate of the azetidine ring. The nitrogen is subsequently protected with a Boc group. This protecting group is crucial for several reasons:

-

Stability: It is robust and stable to a wide range of reaction conditions.

-

Activation: The electron-withdrawing nature of the carbamate slightly acidifies the α-protons of the adjacent methylene group, facilitating the subsequent cyclization.

-

Labile Deprotection: It can be readily removed under acidic conditions without affecting the ethyl ester.

Experimental Protocol: Synthesis of Diethyl N-(tert-butoxycarbonyl)-N-(2-(ethoxycarbonyl)ethyl)aminomalonate

-

Step A: Synthesis of Diethyl Aminomalonate Hydrochloride. This procedure follows the well-established reduction of diethyl isonitrosomalonate. Diethyl malonate is first treated with sodium nitrite in acetic acid to form the isonitroso derivative. This intermediate is then hydrogenated over a palladium-on-charcoal catalyst. The resulting free amine is unstable and is immediately converted to its hydrochloride salt for storage and handling.[5]

-

Step B: Alkylation and Protection.

-

To a stirred suspension of diethyl aminomalonate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add ethyl acrylate (1.1 eq) dropwise at room temperature.

-

Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base like triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours until the protection is complete.

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure acyclic diester precursor.

-

Data Summary for Key Intermediate 1

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Yield | 65-75% over two steps |

| ¹H NMR | Consistent with structure, showing characteristic peaks for Boc (1.45 ppm, s, 9H), ethyl esters (triplets and quartets), and methylene protons. |

| LC-MS | Correct mass for [M+H]⁺ or [M+Na]⁺ |

Key Intermediate 2: Dieckmann Condensation to the 3-Oxoazetidine Ring

The formation of the strained four-membered ring is the most critical step of the synthesis. The Dieckmann condensation provides an efficient means to achieve this intramolecular cyclization.[3][4]

Rationale and Mechanistic Considerations

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4] The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the carbon alpha to one of the ester groups, generating an enolate. This enolate then attacks the carbonyl of the second ester intramolecularly.

Caption: Mechanism of the Dieckmann Condensation.

Key Experimental Choices:

-

Base: Sodium hydride is often preferred as it results in an irreversible deprotonation, driving the reaction forward. The byproduct, hydrogen gas, simply evolves from the reaction.

-

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the base and the enolate intermediate.

-

Temperature: The reaction is typically performed at elevated temperatures (e.g., refluxing THF) to overcome the activation energy for the formation of the strained four-membered ring.

Experimental Protocol: Synthesis of 1-Tert-butyl 3-ethyl 3-oxoazetidine-1,3-dicarboxylate

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the acyclic diester precursor (Key Intermediate 1, 1.0 eq) in anhydrous THF dropwise via a syringe pump over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 1-Boc-3-oxoazetidine derivative.[6]

Data Summary for Key Intermediate 2

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 70-85% |

| ¹H NMR | Absence of certain methylene protons from the precursor; presence of characteristic azetidine ring protons. |

| ¹³C NMR | Appearance of a ketone carbonyl signal (~200 ppm). |

| LC-MS | Correct mass for [M+H]⁺ or [M+Na]⁺ |

Final Transformation: Reductive Amination

With the key cyclic intermediate in hand, the final step is the introduction of the C3-amino group. Reductive amination is the method of choice for this transformation.

Caption: Workflow for the final reductive amination step.

Rationale and Protocol Outline

This reaction proceeds via the in-situ formation of an imine or enamine intermediate upon reaction of the ketone (Key Intermediate 2) with an ammonia source (e.g., ammonium acetate). This intermediate is then reduced by a hydride reagent to furnish the desired primary amine.

-

Protocol:

-

Dissolve the 3-oxoazetidine intermediate (1.0 eq) in a solvent like methanol.

-

Add an ammonia source, such as ammonium acetate (~10 eq).

-

Add a reducing agent, typically sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), in portions. NaBH₃CN is selective for the reduction of the iminium ion over the ketone, which is critical for good yields.

-

Stir the reaction at room temperature for 24-48 hours.

-

Quench the reaction, perform an aqueous workup with a basic wash, and extract the product.

-

Purify by column chromatography or crystallization to yield the final product, this compound.

-

Conclusion

The synthesis of this compound is a well-orchestrated sequence that relies on the successful formation and isolation of two key intermediates. The initial Michael addition and Boc-protection provide the acyclic precursor necessary for the pivotal Dieckmann condensation, which efficiently constructs the strained azetidine ring. Careful control of reaction conditions, particularly the exclusion of moisture in the cyclization step, is paramount for success. The resulting 3-oxoazetidine is a versatile intermediate that readily undergoes reductive amination to install the final amino group. By understanding the rationale behind each step and mastering the protocols for these key transformations, researchers can reliably access this valuable building block for application in diverse drug discovery and development programs.

References

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

-

Butkus, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 978. Available at: [Link]

-

Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Coll. Vol. 4, p.275 (1963); Vol. 35, p.43 (1955). Available at: [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]

-

Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49451-49483. Available at: [Link]

-

van der Graaff, W. D., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4557-4565. Available at: [Link]

-

Foley, D. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

-

Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Coll. Vol. 3, p.290 (1955); Vol. 29, p.35 (1949). Available at: [Link]

-

Moodie, L. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(30), 5797-5801. Available at: [Link]

-

Snyder, M. J., et al. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 19(3), 540-544. Available at: [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Vol. 81, p.232 (2005). Available at: [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Vol. 53, p.25 (1973). Available at: [Link]

-

Angene. (n.d.). 1-tert-butyl 3-ethyl 3-aminoazetidine-1, 3-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US4072674A - Cis-4-oxoazetidine intermediates and methods of preparing them.

-

ResearchGate. (n.d.). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. Retrieved from [Link]

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

-

Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16. Available at: [Link]

Sources

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

A Technical Guide to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: Commercial Availability, Synthesis, and Application

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is paramount. Small, strained ring systems have emerged as powerful tools for exploring new regions of chemical space, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in this domain.

This guide focuses on 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , a highly functionalized azetidine derivative. Its structure is notable for several key features: a quaternary center, an amino group, and an ester moiety, all anchored to the strained azetidine core. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a staple in organic synthesis that allows for controlled, sequential reactions. These features make the molecule a versatile and high-value building block for constructing complex molecular architectures and developing novel therapeutic agents.[1]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its commercial availability, synthetic pathways, key properties, and strategic applications.

Caption: Chemical structure of the title compound.

Commercial Landscape and Procurement

This compound is classified as a specialty chemical, primarily available for research and development purposes.[2] It is not typically produced in bulk quantities but is offered by several specialized chemical suppliers who often focus on novel building blocks for the pharmaceutical industry.

Procurement is generally straightforward through online chemical stores and catalogs. Due to its specialized nature, some suppliers may offer it as part of their custom synthesis services, providing scalable production from milligram research samples to larger quantities for more advanced studies.[1] Researchers should anticipate lead times for larger, non-stock quantities.

Table 1: Representative Commercial Suppliers

| Supplier | CAS Number | Typical Purity | Notes |

| ChemShuttle | 1011479-72-3 | 95% | Offers scalable custom synthesis services.[1] |

| BLD Pharm | 1011479-72-3 | ≥95% (Typical) | Provides access to analytical data like NMR and LC-MS.[3] |

| Dana Bioscience | Not specified | Research Grade | Available as the hydrochloride salt form.[4] |

Note: This table is not exhaustive and is intended to represent the types of suppliers offering this compound. Researchers should always verify product specifications and availability directly with vendors.

Synthesis and Manufacturing Insights

The synthesis of highly substituted azetidines like the title compound is a non-trivial process, which accounts for its value as a building block. While proprietary manufacturing routes are common, a plausible and logical synthetic pathway can be constructed based on established chemical principles, starting from the commercially available intermediate, 1-Boc-3-azetidinone .[5]

The strategic use of the Boc protecting group is critical, as it stabilizes the azetidine ring and prevents unwanted side reactions at the ring nitrogen, allowing for selective functionalization at the C3 position.[6]

Caption: Plausible synthetic workflow from 1-Boc-3-azetidinone.

Exemplary Synthetic Protocol (Conceptual)

The following protocol outlines a logical, multi-step synthesis. This is a representative workflow and may require significant optimization.

Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate

-

Rationale: The Strecker reaction is a classic and efficient method for converting a ketone into an α-amino nitrile, creating the key C-N and C-C bonds at the C3 position.

-

Procedure:

-

Dissolve 1-Boc-3-azetidinone in a suitable solvent like methanol.

-

Add an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate.

-

Purify the crude product via column chromatography to yield the α-amino nitrile intermediate.

-

Step 2: Hydrolysis to tert-Butyl 3-amino-3-carboxyazetidine-1-carboxylate

-

Rationale: The nitrile group is selectively hydrolyzed to a carboxylic acid. This step must be carefully controlled to avoid cleavage of the Boc protecting group or the azetidine ring.

-

Procedure:

-

Subject the α-amino nitrile from Step 1 to acidic or basic hydrolysis conditions. For instance, heating in concentrated hydrochloric acid.

-

Monitor the reaction progress carefully.

-

Upon completion, neutralize the reaction mixture to precipitate the zwitterionic amino acid product.

-

Isolate the solid product by filtration.

-

Step 3: Ethyl Esterification

-

Rationale: Fischer esterification is a direct and reliable method for converting a carboxylic acid into an ethyl ester using an excess of ethanol under acidic catalysis.

-

Procedure:

-

Suspend the amino acid from Step 2 in absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Heat the mixture to reflux until the reaction is complete.

-

Cool the reaction, neutralize the acid, and perform an extractive workup.

-

Purify the final product, this compound, by flash chromatography to achieve the desired purity.

-

Physicochemical and Spectroscopic Profile

Understanding the core properties of a building block is essential for its effective use in synthesis.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1011479-72-3 | [1][3] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | General observation for similar compounds[7] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8 °C, under an inert atmosphere | [1][8] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for confirming the structure and purity of the material. Reputable suppliers typically provide a Certificate of Analysis (CoA) with this information upon request or as part of the product documentation.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its versatility as a synthetic intermediate.[1] The orthogonally protected functional groups—the Boc-protected nitrogen, the primary amine, and the ethyl ester—can be addressed with high selectivity.

-

Amide Coupling and Reductive Amination: The free primary amine is a nucleophilic handle for forming amide bonds with carboxylic acids or for undergoing reductive amination with aldehydes and ketones. This allows for the straightforward introduction of diverse side chains and pharmacophores.

-

Scaffold Elaboration: The ethyl ester can be saponified (hydrolyzed) to the corresponding carboxylic acid. This new functional group can then be used in further coupling reactions (e.g., amide bond formation, esterification) to build more complex molecules.

-

Boc-Deprotection: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine of the azetidine ring. This site can then be functionalized, for example, by acylation or alkylation, providing another vector for molecular diversification.

The azetidine core itself is increasingly recognized for its ability to serve as a bioisostere for other common rings and to impart unique structural and conformational constraints on a molecule, which can be beneficial for target binding and selectivity.[6] Derivatives of functionalized azetidines have been explored in the development of anticancer agents and therapeutics for neurological disorders.[6]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling procedures are essential.

-

Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent degradation from air and moisture.[9]

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[9] Avoid inhalation of vapors or dust and direct contact with skin and eyes.[10]

-

Safety Data Sheet (SDS): Always obtain and thoroughly review the SDS provided by the supplier before handling the material.[9] The SDS contains detailed information on hazards, first-aid measures, and emergency procedures.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages to the medicinal chemist. Its commercial availability from specialty suppliers, combined with its versatile and orthogonally protected functional groups, makes it an attractive starting point for the synthesis of novel and complex molecules. By providing a constrained, three-dimensional scaffold, it enables the exploration of new chemical space in the ongoing quest for next-generation therapeutics.

References

-